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Compound of Interest

Compound Name: 2-(1-Bromoethyl)pyridine

Cat. No.: B1611390 Get Quote

An In-Depth Technical Guide to 2-(1-Bromoethyl)pyridine: Properties, Synthesis, and

Applications

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on 2-(1-Bromoethyl)pyridine. We will delve into its core chemical

properties, synthesis methodologies, reactivity, and critical applications, providing field-proven

insights to empower your research and development endeavors.

Introduction: A Versatile Pyridine Building Block
2-(1-Bromoethyl)pyridine is a halogenated pyridine derivative recognized for its utility as a

versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a

pyridine ring substituted at the 2-position with a 1-bromoethyl group, presents two key points of

reactivity: the electrophilic carbon attached to the bromine and the pyridine ring itself. This

duality makes it a valuable precursor for constructing a wide range of more complex molecular

architectures, particularly in the synthesis of novel heterocyclic compounds and pharmaceutical

agents.[1][2] The unique placement of the bromoethyl group at the 2-position imparts selective

reactivity patterns that are highly advantageous for targeted molecular design.[1]

Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to

its effective application in a laboratory setting. The key properties of 2-(1-Bromoethyl)pyridine
are summarized below.
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Property Value Source

Molecular Formula C₇H₈BrN [3]

Molecular Weight ~186.05 g/mol [1][3]

IUPAC Name 2-(1-bromoethyl)pyridine [3]

CAS Number 75504-01-7 [3]

Appearance
Typically a colorless to pale

yellow liquid
[4]

Monoisotopic Mass 184.98401 Da [3][5]

Solubility

Soluble in organic solvents

(e.g., dichloromethane,

ethanol)

[4]

Melting Point
149-152°C (for the

hydrobromide salt)
[1]

Note: The free base is typically a liquid, while its hydrobromide salt is a solid.

Synthesis and Purification Methodologies
The synthesis of 2-(1-Bromoethyl)pyridine can be achieved through several established

routes. The choice of method often depends on the availability of starting materials, desired

scale, and purity requirements.

Common Synthetic Routes
Radical Bromination of 2-Ethylpyridine: This is a common and direct method involving the

reaction of 2-ethylpyridine with a brominating agent like N-bromosuccinimide (NBS) under

radical initiation (e.g., using AIBN or photochemical activation).[1] The reaction proceeds via

a free radical mechanism, selectively targeting the benzylic position of the ethyl group due to

the stability of the resulting benzylic radical.[1]

Hydrobromination of 2-(1-Hydroxyethyl)pyridine: This route involves the treatment of the

corresponding alcohol, 2-(1-hydroxyethyl)pyridine, with a strong hydrobromic acid source,
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such as concentrated HBr, typically at elevated temperatures.[1] This reaction proceeds

through a nucleophilic substitution mechanism where the hydroxyl group is protonated to

form a good leaving group (water), which is then displaced by the bromide ion.

The workflow for these synthetic approaches can be visualized as follows:

Route 1: Radical Bromination Route 2: From Alcohol

2-Ethylpyridine

2-(1-Bromoethyl)pyridine

  NBS, Radical Initiator (AIBN)

2-(1-Hydroxyethyl)pyridine

2-(1-Bromoethyl)pyridine
(as Hydrobromide Salt)

  Conc. HBr, Reflux

Click to download full resolution via product page

Caption: Key synthetic pathways to 2-(1-Bromoethyl)pyridine.

Detailed Experimental Protocol: Synthesis from 2-(2-
Hydroxyethyl)pyridine
This protocol is adapted from a known procedure for a related isomer, demonstrating the

conversion of a hydroxyethylpyridine to its bromoethyl counterpart using concentrated HBr.[6]

Materials:

2-(2-Hydroxyethyl)pyridine (1 equivalent)

Concentrated Hydrobromic Acid (HBr, 48%) (approx. 10 equivalents)

Isopropyl Alcohol (for recrystallization)

Procedure:
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To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine

(10 mL, 88.8 mmol).[6]

Carefully add concentrated HBr (90 mL) to the flask.[6]

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6] The progress

can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Remove the excess HBr under reduced pressure using a rotary evaporator.

The resulting solid residue is the hydrobromide salt of the product.

Recrystallize the crude solid from isopropyl alcohol to yield the purified 2-(2-

bromoethyl)pyridine hydrobromide.[6]

Purification Techniques
Due to the nature of the compound, specialized purification is often necessary.

Column Chromatography: For the free base, column chromatography using silica gel is the

primary method. A carefully selected mobile phase (e.g., a gradient of ethyl acetate in

hexanes) is crucial to separate the product from starting materials and byproducts.[1]

Recrystallization: The hydrobromide salt is a crystalline solid and can be effectively purified

by recrystallization from a suitable solvent like isopropanol.[1][6] A sharp melting point range

(149-152°C) is a good indicator of high purity.[1]

Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(1-Bromoethyl)pyridine stems from its inherent reactivity, which is

dominated by the bromoethyl substituent.

Nucleophilic Substitution
The bromine atom is attached to a benzylic-like carbon, making it an excellent leaving group in

nucleophilic substitution reactions (Sₙ1 and Sₙ2). This is the most common transformation for
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this molecule, allowing for the introduction of a wide variety of functional groups.

Causality: The pyridine ring stabilizes the transition state (in an Sₙ2 reaction) or the

carbocation intermediate (in an Sₙ1 reaction) through resonance and inductive effects. This

high reactivity allows for reactions with a broad range of nucleophiles, including amines,

thiols, alkoxides, and carbanions.[1][4][7]

Reaction Pathways

2-(1-Bromoethyl)pyridine

Amine Derivative
(R₂N-CH(CH₃)-Py)

  + R₂NH

Thiol Derivative
(RS-CH(CH₃)-Py)

  + RS⁻

Alkoxide Derivative
(RO-CH(CH₃)-Py)

  + RO⁻

Nucleophile (Nu⁻)

Click to download full resolution via product page

Caption: Nucleophilic substitution reactions of 2-(1-Bromoethyl)pyridine.

Cross-Coupling Reactions
While the bromoethyl group is the primary site of reactivity, the pyridine ring itself can

participate in transition-metal-catalyzed cross-coupling reactions. However, for these reactions,

a bromo-substituted pyridine ring (e.g., 2-bromo-6-(1-bromoethyl)pyridine) would typically be

used, where the aryl bromide is less reactive than the benzylic bromide, allowing for selective

reactions.[4] Such reactions are cornerstones of modern synthesis for creating C-C and C-

heteroatom bonds.[2]

Spectroscopic Characterization
Proper characterization is essential for verifying the structure and purity of 2-(1-
Bromoethyl)pyridine. Below are the expected spectroscopic signatures.
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Technique Expected Observations

¹H NMR

Aromatic Protons: 4 signals in the aromatic

region (~7.0-8.7 ppm), with characteristic

splitting patterns for a 2-substituted pyridine.

The proton adjacent to the nitrogen (at C6) will

be the most downfield.[6][8] Methine Proton (-

CHBr): A quartet around 5.0-5.5 ppm, split by

the adjacent methyl protons. Methyl Protons (-

CH₃): A doublet around 1.8-2.2 ppm, split by the

adjacent methine proton.

¹³C NMR

Aromatic Carbons: 5 distinct signals in the

aromatic region (~120-160 ppm). Methine

Carbon (-CHBr): A signal around 45-55 ppm.

Methyl Carbon (-CH₃): A signal in the aliphatic

region, typically around 20-25 ppm.

Mass Spec (MS)

Molecular Ion (M⁺): A characteristic pair of

peaks for the molecular ion [M]⁺ and [M+2]⁺

with a relative intensity of approximately 1:1,

which is the signature isotopic pattern for a

molecule containing one bromine atom.[9]

Infrared (IR)

C=C, C=N stretching: Peaks in the 1400-1600

cm⁻¹ region, characteristic of the pyridine ring.

C-H stretching (aromatic): Peaks just above

3000 cm⁻¹. C-H stretching (aliphatic): Peaks just

below 3000 cm⁻¹. C-Br stretching: A signal in

the fingerprint region, typically 500-650 cm⁻¹.

Applications in Research and Drug Development
The unique reactivity of 2-(1-Bromoethyl)pyridine makes it a valuable tool for scientists in

multiple disciplines.

Intermediate for Pharmaceuticals and Agrochemicals: It serves as a key starting material or

intermediate in multi-step syntheses of complex biologically active molecules.[1][4] The
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pyridine scaffold is a common motif in many successful drugs.[2]

Synthesis of Novel Heterocycles: The bromoethyl group is used to introduce the 2-

pyridylethyl moiety into various molecular frameworks, enabling the construction of novel

heterocyclic systems like triazolopyridines and pyridine-conjugated morpholines.[1]

Ligand Development in Catalysis: The pyridine nitrogen can coordinate with transition

metals, making this compound and its derivatives useful as ligands in the design of new

catalysts for organic reactions.[1]

Bioconjugation and Medicinal Chemistry: The reactive bromine allows 2-(1-
Bromoethyl)pyridine to function as a linker, attaching the pyridine ring to biomolecules such

as peptides or proteins.[1] This is useful for developing probes to study biological processes

or for creating targeted drug delivery systems. While specific data is limited, pyridine

derivatives are widely studied for potential antimicrobial properties.[1]

Safety, Handling, and Storage
As with any reactive chemical, proper handling and storage are paramount to ensure laboratory

safety.

Hazards: 2-(1-Bromoethyl)pyridine is considered a skin and eye irritant.[1] Related bromo-

pyridine compounds are classified as harmful if swallowed and may cause respiratory

irritation.[10]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety

glasses with side-shields, and a lab coat.[11]

Handling: Avoid contact with skin and eyes. For solid forms (like the hydrobromide salt),

avoid dust formation. Do not eat, drink, or smoke when using this product.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it

away from incompatible substances such as strong oxidizing agents.[12]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[11]
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Conclusion
2-(1-Bromoethyl)pyridine is a synthetically valuable and highly reactive intermediate. Its utility

is primarily driven by the electrophilic nature of the benzylic carbon, which allows for a vast

array of nucleophilic substitution reactions. This, combined with the presence of the pyridine

ring, makes it an essential building block for constructing complex heterocyclic molecules with

significant potential in medicinal chemistry, materials science, and catalysis. A firm grasp of its

synthesis, reactivity, and handling requirements allows researchers to fully exploit its potential

in creating novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-(1-Bromoethyl)pyridine chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611390#2-1-bromoethyl-pyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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